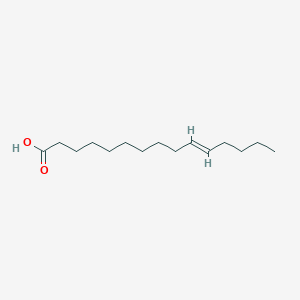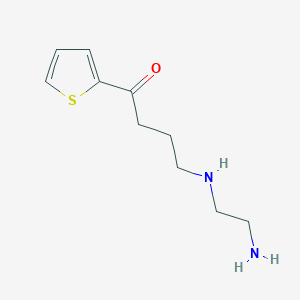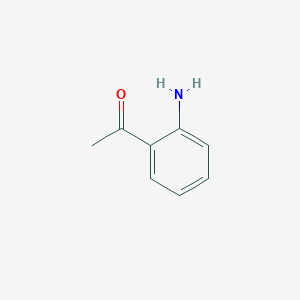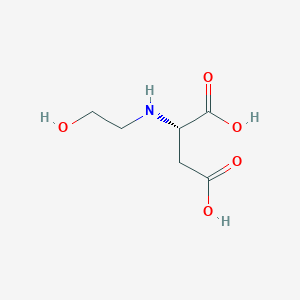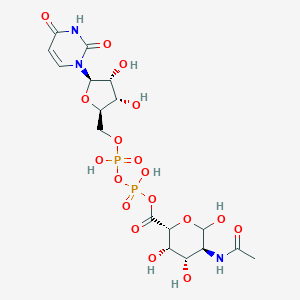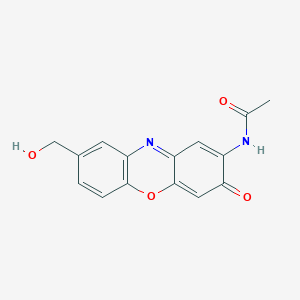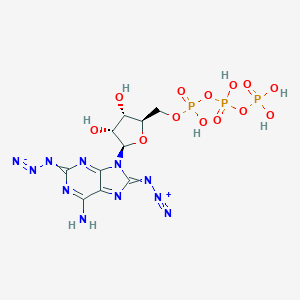
2,8-Diazidoadenosine 5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Diazidoadenosine 5'-triphosphate (N3-ATP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. N3-ATP is a derivative of adenosine triphosphate (ATP), which is an essential molecule involved in cellular energy metabolism. N3-ATP is a powerful tool for studying the mechanisms of various biochemical processes due to its ability to selectively modify ATP-binding proteins.
科学的研究の応用
2,8-Diazidoadenosine 5'-triphosphate has a wide range of applications in biochemical research. It can be used to selectively label ATP-binding proteins and study their function in various cellular processes. 2,8-Diazidoadenosine 5'-triphosphate has been used to investigate the mechanisms of protein kinase activity, DNA replication, and RNA transcription. It has also been used to study the structure and function of ion channels, G protein-coupled receptors, and transporters.
作用機序
2,8-Diazidoadenosine 5'-triphosphate acts as a photoaffinity label for ATP-binding proteins. Upon exposure to UV light, the azide group in 2,8-Diazidoadenosine 5'-triphosphate forms a highly reactive nitrene intermediate, which can covalently modify nearby amino acid residues in the ATP-binding site of a protein. This modification results in the formation of a stable adduct between 2,8-Diazidoadenosine 5'-triphosphate and the protein, which can be detected and analyzed using various biochemical techniques.
Biochemical and Physiological Effects
The covalent modification of ATP-binding proteins by 2,8-Diazidoadenosine 5'-triphosphate can have various biochemical and physiological effects. For example, the modification of a protein kinase by 2,8-Diazidoadenosine 5'-triphosphate can lead to the inhibition or activation of its activity, depending on the location and nature of the modification. Similarly, the modification of an ion channel or transporter by 2,8-Diazidoadenosine 5'-triphosphate can alter its function and affect cellular signaling pathways.
実験室実験の利点と制限
The use of 2,8-Diazidoadenosine 5'-triphosphate in lab experiments has several advantages and limitations. One of the main advantages is its high selectivity for ATP-binding proteins, which allows for the specific labeling and analysis of these proteins in complex mixtures. Another advantage is its versatility, as it can be used to study a wide range of proteins and cellular processes. However, one limitation of 2,8-Diazidoadenosine 5'-triphosphate is its potential for nonspecific labeling of proteins, which can lead to false-positive results. Additionally, the use of UV light for the activation of 2,8-Diazidoadenosine 5'-triphosphate can cause damage to cells and proteins, which must be carefully controlled.
将来の方向性
The use of 2,8-Diazidoadenosine 5'-triphosphate in biochemical research is still evolving, and several future directions can be envisioned. One direction is the development of new methods for the synthesis of 2,8-Diazidoadenosine 5'-triphosphate, which can improve its yield and purity. Another direction is the application of 2,8-Diazidoadenosine 5'-triphosphate in the study of protein-protein interactions, which can provide insights into the complex signaling networks that regulate cellular processes. Additionally, the use of 2,8-Diazidoadenosine 5'-triphosphate in live-cell imaging and proteomics studies can further expand its applications and contribute to the understanding of cellular function and disease mechanisms.
Conclusion
In conclusion, 2,8-Diazidoadenosine 5'-triphosphate (2,8-Diazidoadenosine 5'-triphosphate) is a powerful tool for studying the mechanisms of various biochemical processes. Its ability to selectively label ATP-binding proteins has made it a valuable reagent in biochemical research, and its applications are still expanding. The synthesis of 2,8-Diazidoadenosine 5'-triphosphate requires careful control of reaction conditions, and its use in lab experiments has both advantages and limitations. Further research is needed to fully explore the potential of 2,8-Diazidoadenosine 5'-triphosphate in the study of cellular function and disease mechanisms.
合成法
The synthesis of 2,8-Diazidoadenosine 5'-triphosphate involves the reaction of ATP with sodium azide (NaN3) in the presence of copper(II) sulfate (CuSO4). The reaction proceeds through a series of steps, including the formation of intermediate compounds, and requires careful control of reaction conditions to obtain a high yield of 2,8-Diazidoadenosine 5'-triphosphate. The synthesis of 2,8-Diazidoadenosine 5'-triphosphate has been optimized by various research groups, and several methods are available in the literature.
特性
CAS番号 |
137705-53-4 |
|---|---|
製品名 |
2,8-Diazidoadenosine 5'-triphosphate |
分子式 |
C10H14N11O13P3 |
分子量 |
589.21 g/mol |
IUPAC名 |
[[6-amino-8-diazonioimino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-2-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C10H14N11O13P3/c11-6-3-7(16-9(15-6)17-19-12)21(10(14-3)18-20-13)8-5(23)4(22)2(32-8)1-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,4-5,8,22-23H,1H2,(H6-,11,12,15,17,24,25,26,27,28,29,30)/t2-,4-,5-,8-/m1/s1 |
InChIキー |
XOLZTRMRXUOXCO-UMMCILCDSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
同義語 |
2,8-diazido-ATP 2,8-diazidoadenosine 5'-triphosphate 2,8-DiN3ATP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



